N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide
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Overview
Description
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining thiophene and pyridine rings, which are known for their significant roles in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates One common approach involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[2,3-c]pyridine core
For instance, the reaction of thiophene-2-carboxamides with formic acid can yield thieno[2,3-c]pyridine derivatives . The acylation step can be achieved using acetic anhydride or acetyl chloride under basic conditions to introduce the acetamide group .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar core structure but different functional groups.
Thieno[3,4-b]pyridine: Shares the thiophene and pyridine rings but differs in the arrangement and additional substituents.
Uniqueness
N-[3-(Thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
914644-30-7 |
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Molecular Formula |
C14H10N2O2S2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-[3-(thiophene-2-carbonyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C14H10N2O2S2/c1-8(17)16-14-12(13(18)10-3-2-6-19-10)9-4-5-15-7-11(9)20-14/h2-7H,1H3,(H,16,17) |
InChI Key |
PARZHLVOTSNHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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